1-Iodo-3-(4-iodobutoxy)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12I2O |
|---|---|
Molecular Weight |
402.01 g/mol |
IUPAC Name |
1-iodo-3-(4-iodobutoxy)benzene |
InChI |
InChI=1S/C10H12I2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
ZRCJRUOLRHCSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCCCI |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Iodo 3 4 Iodobutoxy Benzene
Reactivity of the Aryl Iodine Center
The aryl iodine bond in 1-iodo-3-(4-iodobutoxy)benzene is an active site for various metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille Couplings)
Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center. wikipedia.org The reactivity of aryl halides in these reactions generally follows the order R-I > R-Br > R-Cl. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk The aryl iodide of this compound is expected to readily participate in Suzuki-Miyaura coupling to form a new carbon-carbon bond at the aromatic ring. A variety of palladium catalysts, ligands, and bases can be employed to effect this transformation. libretexts.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.govyoutube.com The aryl iodide moiety of this compound is a prime substrate for this reaction, allowing for the introduction of an alkynyl group onto the benzene (B151609) ring. The reaction is typically carried out under mild conditions. nih.govyoutube.com Copper-free Sonogashira protocols have also been developed. libretexts.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane) catalyzed by a palladium complex. libretexts.orgmasterorganicchemistry.com The aryl iodide of this compound is anticipated to be an excellent coupling partner in Stille reactions. This method is known for its tolerance of a wide range of functional groups. libretexts.org
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides This table presents general conditions and is not based on experimental data for this compound.
| Coupling Reaction | Typical Reagents & Catalysts | Product Type |
|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | Biaryl |
| Sonogashira | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | Arylalkyne |
| Stille | Organostannane, Pd(PPh₃)₄, CuI | Aryl-substituted compound |
Nucleophilic Aromatic Substitution Pathways (SNAr)
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. philadelphia.edu.jo The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. philadelphia.edu.jouni-muenchen.de The 3-(4-iodobutoxy) group is an electron-donating group, which would further disfavor a classical SNAr reaction.
However, nucleophilic substitution on unactivated aryl halides can sometimes be achieved under harsh conditions or via alternative mechanisms such as the benzyne (B1209423) mechanism, which involves an elimination-addition pathway. uni-muenchen.de For this compound, the formation of a benzyne intermediate would require a very strong base and high temperatures.
Oxidative Addition and Reductive Elimination Mechanisms Involving Metal Catalysts
The key initial step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). libretexts.orglibretexts.org In this step, the C-I bond of the aryl iodide moiety cleaves and adds to the palladium, forming a Pd(II) intermediate. This process is generally faster for aryl iodides compared to other aryl halides. wikipedia.orgphiladelphia.edu.jo
The catalytic cycle proceeds with transmetalation, where the organic group from the coupling partner (e.g., organoboron, organotin) is transferred to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orglibretexts.org
Reactivity of the Alkyl Iodine Center
The primary alkyl iodide in the 4-iodobutoxy side chain exhibits reactivity characteristic of this functional group, primarily through nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2)
The primary alkyl iodide is highly susceptible to nucleophilic substitution, predominantly via the S_N2 mechanism. The S_N2 reaction involves a backside attack by a nucleophile, leading to inversion of stereochemistry at the carbon center. The reactivity of alkyl halides in S_N2 reactions follows the order R-I > R-Br > R-Cl > R-F, making the primary iodide an excellent leaving group.
The S_N1 mechanism, which proceeds through a carbocation intermediate, is generally not favored for primary alkyl halides due to the instability of the primary carbocation.
Table 2: Comparison of S_N1 and S_N2 Reactivity for the Alkyl Iodide Center This table presents general principles and is not based on experimental data for this compound.
| Reaction Type | Substrate Preference | Nucleophile | Mechanism |
|---|---|---|---|
| S_N2 | Primary > Secondary >> Tertiary | Strong | Concerted, single step |
| S_N1 | Tertiary > Secondary >> Primary | Weak | Stepwise, carbocation intermediate |
Elimination Reactions (E1, E2)
Elimination reactions of the primary alkyl iodide to form an alkene are also possible, typically competing with S_N2 reactions. The E2 mechanism is a concerted process that requires a strong, sterically hindered base to be favored over the S_N2 pathway. For a primary alkyl halide, the S_N2 reaction is often the major pathway unless a bulky base is used.
The E1 mechanism, which proceeds through a carbocation intermediate, is unlikely for the primary alkyl iodide for the same reasons it is disfavored in S_N1 reactions.
Radical Reactions and Reductive Dehalogenation
The presence of two carbon-iodine bonds in this compound makes it a substrate for radical reactions, particularly reductive dehalogenation. The two C-I bonds, one at an sp²-hybridized aromatic carbon and the other at an sp³-hybridized primary alkyl carbon, are expected to exhibit different reactivities.
Radical Reactions: Free radical reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide. organic-chemistry.org In the context of this compound, a radical reagent would likely react preferentially with the weaker of the two C-I bonds. The bond dissociation energy (BDE) of a typical primary alkyl C-I bond is lower than that of an aryl C-I bond, suggesting that radical abstraction of the iodine atom from the butoxy chain would be the more favorable initial step.
Reductive Dehalogenation: This process involves the removal of a halogen atom and its replacement with a hydrogen atom, typically using a reducing agent and a radical initiator. Common reagents for this transformation include tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). libretexts.org For this compound, selective reduction is theoretically possible. The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts an iodine atom to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of the hydride reagent. libretexts.org
Due to the difference in C-I bond strengths, the alkyl iodide is expected to be reduced more readily than the aryl iodide. This allows for the potential selective dehalogenation of the butoxy chain, leaving the aryl iodide intact.
| Bond Type | General Bond Dissociation Energy (kcal/mol) | Expected Reactivity in Radical Reactions |
| Primary Alkyl C-I | ~53 | More reactive |
| Aryl C-I | ~65 | Less reactive |
This table presents generalized bond dissociation energies to illustrate the expected reactivity differences. Actual values for this compound may vary.
Role of the Ether Linkage in Molecular Transformations
The butoxy ether linkage in this compound is generally stable but can participate in or influence reactions under specific conditions.
Aromatic ethers are known for their general stability. acs.org The butoxy ether linkage in the target molecule is not expected to be cleaved under neutral or basic conditions, or under the conditions of many metal-catalyzed cross-coupling reactions. However, ether linkages can be cleaved under strongly acidic conditions, often involving reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃).
Under radical conditions, such as those used for reductive dehalogenation, the ether linkage is generally stable. Autooxidation of ethers can occur, forming hydroperoxides, especially upon prolonged storage and exposure to air, which involves the formation of a radical at the carbon adjacent to the ether oxygen. inflibnet.ac.in However, in a controlled radical reaction, this is typically a minor pathway compared to the cleavage of the much weaker C-I bonds.
In reactions involving the butoxy chain, the ether oxygen could potentially act as a coordinating group for certain metal catalysts, influencing the regioselectivity of reactions along the chain. However, without specific experimental data, this remains a theoretical possibility. In terms of stereoselectivity, as the butoxy chain is flexible and lacks stereocenters, the influence of the ether on stereoselectivity is not a primary consideration for this molecule.
Stability and Cleavage Mechanisms of the Butoxy Ether
Dual Reactivity and Selective Functionalization
The presence of two distinct iodine atoms allows for the possibility of selective functionalization and the design of tandem reaction sequences.
The differing reactivity of the aryl and alkyl C-I bonds is the key to the chemoselective functionalization of this compound.
Reactions at the Alkyl Iodide: The primary alkyl iodide is more susceptible to nucleophilic substitution (Sₙ2) reactions than the aryl iodide. Therefore, reaction with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) would be expected to occur selectively at the butoxy chain, leaving the aryl iodide untouched.
Reactions at the Aryl Iodide: The aryl iodide is an ideal handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are generally not facile with primary alkyl iodides under the same conditions, allowing for selective functionalization of the aromatic ring. For example, a palladium-catalyzed Suzuki coupling with a boronic acid would be expected to form a C-C bond at the aromatic position. researchgate.net
| Reaction Type | Preferred Iodine Center | Rationale |
| Nucleophilic Substitution (Sₙ2) | Alkyl | sp³ carbon is a better electrophile for Sₙ2 |
| Suzuki Coupling | Aryl | Facile oxidative addition of Pd(0) to aryl C-I bond |
| Sonogashira Coupling | Aryl | Standard conditions favor aryl iodides |
| Reductive Dehalogenation (selective) | Alkyl | Weaker C-I bond |
The differential reactivity of the two iodine atoms allows for the development of one-pot or sequential tandem reactions. For instance, one could envision a sequence where the alkyl iodide is first displaced by a nucleophile, and the resulting intermediate is then subjected to a palladium-catalyzed cross-coupling at the aryl iodide position.
An example of a potential tandem reaction is an intramolecular cyclization. If the alkyl iodide is first converted to a nucleophilic group (e.g., by reaction with an amine or thiol), a subsequent intramolecular coupling could be induced. For example, conversion of the alkyl iodide to an amine followed by a Buchwald-Hartwig amination could potentially form a nitrogen-containing heterocyclic ring. The length of the butoxy tether would be crucial in determining the feasibility and ring size of such a cyclization.
Intramolecular Cyclization Pathways Triggered by Dual Halogenation
The transformation of this compound into a cyclic ether, specifically a seven-membered ring system, can be approached through several mechanistic pathways. The specific pathway is often dictated by the reaction conditions, including the choice of catalyst, solvent, and temperature. Key methodologies applicable to this type of transformation include palladium-catalyzed cross-coupling reactions, Ullmann-type condensations, and radical-mediated cyclizations. organic-chemistry.orgbyjus.cominglomayor.clwikipedia.org
Palladium-Catalyzed Intramolecular Cyclization:
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the context of this compound, an intramolecular Heck-type reaction or a C-O cross-coupling could be envisioned. Typically, these reactions involve the oxidative addition of the aryl iodide to a low-valent palladium(0) species, followed by intramolecular insertion or reductive elimination to form the cyclic ether. The choice of ligands, bases, and reaction temperature is crucial for optimizing the yield and selectivity of the desired seven-membered ring over potential side products. rsc.orgresearchgate.net
Ullmann Condensation:
The Ullmann condensation is a classical method for the formation of diaryl ethers and related structures, traditionally using copper powder or copper salts at high temperatures. byjus.comwikipedia.orgorganic-chemistry.org An intramolecular variant of the Ullmann reaction could be applied to this compound. This would likely involve the formation of a copper alkoxide in situ, which then undergoes intramolecular nucleophilic aromatic substitution at the aryl iodide position. Modern modifications of the Ullmann reaction often use soluble copper catalysts with various ligands, allowing for milder reaction conditions. nih.govresearchgate.net
Radical-Mediated Cyclization:
Radical cyclizations offer an alternative pathway for the formation of cyclic systems. inglomayor.clsioc-journal.cn For this compound, a radical could be generated at the alkyl iodide position using a radical initiator, such as AIBN with a tin hydride, or through photoredox catalysis. rsc.orgrsc.orgnih.gov This alkyl radical could then add to the aromatic ring, followed by rearomatization to yield the cyclized product. The regioselectivity of the radical addition would be a key factor in determining the final product structure.
While these general pathways are well-established for similar substrates, detailed research findings and specific experimental data for the intramolecular cyclization of this compound are not extensively documented in the surveyed scientific literature. The reactivity and yields would be highly dependent on the specific experimental conditions employed.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For a compound like 1-Iodo-3-(4-iodobutoxy)benzene, with its distinct aromatic and aliphatic regions, various NMR techniques are employed for complete structural elucidation.
Multi-Dimensional NMR Techniques for Complex Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning complex structures.
¹H and ¹³C NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons of the butoxy chain. The chemical shifts are influenced by the electronegative oxygen and iodine atoms. Similarly, the ¹³C NMR spectrum would display distinct peaks for each carbon atom in the molecule. rsc.org
COSY: A COSY experiment would establish the connectivity between adjacent protons. For the 4-iodobutoxy chain, it would show correlations between the protons on C1' and C2', C2' and C3', and C3' and C4'.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This technique would definitively link each proton signal in the butoxy chain to its corresponding carbon atom.
HMBC: An HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is particularly useful for connecting the butoxy chain to the benzene ring by showing a correlation between the C1' protons of the chain and the C3 carbon of the aromatic ring. It also helps in assigning the quaternary, iodine-substituted carbons (C1 and C3) which show no signals in an HSQC spectrum.
A representative, though hypothetical, assignment for this compound is presented below based on data from structurally similar compounds. rsc.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 7.35 (d) | 131.5 |
| H4 | 6.80 (dd) | 123.0 |
| H5 | 7.15 (t) | 130.5 |
| H6 | 7.25 (d) | 115.0 |
| H1' | 4.00 (t) | 67.0 |
| H2' | 2.05 (m) | 30.0 |
| H3' | 1.95 (m) | 33.0 |
| H4' | 3.25 (t) | 6.5 |
| C1 | - | 94.5 |
Note: This table is interactive. Data is representative and based on analogous structures.
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org In the context of this compound, one could synthesize the molecule using 1,4-diiodobutane (B107930) labeled with carbon-13 (¹³C) at a specific position.
For instance, if this labeled compound were used in a subsequent cross-coupling reaction, the position of the ¹³C label in the final product, as determined by ¹³C NMR, would provide definitive evidence of the reaction mechanism, confirming whether the butoxy chain remains intact or undergoes rearrangement. wikipedia.org Deuterium labeling could similarly be used to probe reaction mechanisms involving C-H bond activation. medchemexpress.com
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes and conformational changes in molecules. scispace.com The 4-iodobutoxy chain of this compound possesses conformational flexibility due to rotation around its C-C and C-O single bonds.
While at room temperature, these rotations are typically too fast on the NMR timescale to be observed, variable temperature (VT) NMR studies could potentially reveal information about the energy barriers to rotation. By cooling the sample, the rate of conformational interchange can be slowed, which may lead to the broadening and eventual splitting of NMR signals. This would allow for the calculation of the thermodynamic parameters associated with the conformational dynamics of the flexible side chain.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of a molecule and its fragments with high precision, allowing for the determination of its elemental formula.
Fragmentation Pathway Analysis for Structural Confirmation
In mass spectrometry, a molecule is ionized and then breaks apart into characteristic fragments. Analyzing these fragmentation patterns helps to confirm the molecular structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show several key fragmentation pathways. libretexts.orgmiamioh.edu
Molecular Ion Peak ([M]⁺•): The parent ion corresponding to the full molecule.
Loss of Iodine ([M-I]⁺): Cleavage of a carbon-iodine bond is a common fragmentation pathway for iodoalkanes. docbrown.info
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (alpha to the oxygen) is a characteristic fragmentation for ethers. This could lead to the loss of an iodobutyl radical.
Cleavage of the Butyl Chain: Fragmentation can occur at various points along the butyl chain.
Formation of Iodophenoxy Cation: Cleavage of the ether bond can result in a stable iodophenoxy cation.
Table 2: Predicted HRMS Fragments for this compound (C₁₀H₁₂I₂O)
| Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₁₀H₁₂I₂O]⁺• | 445.8927 | Ionization of parent molecule |
| Loss of Butyl Iodide | [C₆H₄IO]⁺ | 218.9307 | Cleavage of ether O-C bond |
| Loss of Iodine radical | [C₁₀H₁₂IO]⁺ | 319.9933 | Loss of one iodine atom |
| Butyl Cation | [C₄H₈]⁺• | 56.0626 | Cleavage of ether C-O bond |
Note: This table is interactive. Fragmentation is predicted based on common pathways.
Application in Reaction Monitoring and Purity Assessment
The high accuracy of HRMS makes it an excellent tool for monitoring the progress of a chemical reaction and assessing the purity of the final product. During the synthesis of this compound, for example, from 3-iodophenol (B1680319) and 1,4-diiodobutane, HRMS can be used to track the consumption of the reactants and the formation of the product by identifying their exact masses in the reaction mixture over time.
Furthermore, HRMS is crucial for purity assessment. It can detect the presence of trace impurities, such as unreacted starting materials or byproducts from side reactions, by identifying their unique and highly accurate mass-to-charge ratios. This capability ensures the unambiguous identification and high purity of the synthesized compound. rsc.org
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound. For this compound, these methods would provide a unique vibrational fingerprint.
The IR and Raman spectra of this compound would be characterized by a combination of vibrations from the substituted benzene ring, the ether linkage, and the alkyl chain.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of the C-H stretching vibrations on the benzene ring.
Aliphatic C-H Stretching: Stronger bands corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the butoxy chain would appear in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretching: A series of medium to weak absorptions between 1450 cm⁻¹ and 1600 cm⁻¹ would be indicative of the benzene ring's carbon-carbon stretching vibrations. The substitution pattern (1,3-disubstitution) would influence the exact positions and intensities of these bands.
C-O-C (Ether) Stretching: The presence of the ether linkage is typically confirmed by strong C-O stretching bands. For an aryl alkyl ether, two distinct stretching vibrations are expected: an asymmetric stretch (Ar-O-C) around 1200-1275 cm⁻¹ and a symmetric stretch (O-C-C) around 1000-1050 cm⁻¹. spectroscopyonline.com
C-I Stretching: The carbon-iodine stretching vibrations for both the aromatic and aliphatic iodides would occur in the far-infrared region, typically between 500 and 600 cm⁻¹.
Out-of-Plane (OOP) C-H Bending: The 1,3-disubstitution (meta-substitution) pattern on the benzene ring gives rise to characteristic strong absorption bands in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions due to C-H out-of-plane bending. msu.edu
During a chemical reaction, such as the synthesis of this compound from 3-iodophenol and 1,4-diiodobutane, IR spectroscopy could be used to monitor the disappearance of the broad O-H stretching band of the phenol (B47542) (around 3200-3600 cm⁻¹) and the appearance of the characteristic C-O-C ether bands.
A hypothetical table of the principal vibrational bands for this compound is presented below based on known group frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium to Weak |
| Asymmetric Ar-O-C Stretch | 1200 - 1275 | 1200 - 1275 | Strong (IR), Weak (Raman) |
| Symmetric O-C-C Stretch | 1000 - 1050 | 1000 - 1050 | Medium (IR), Medium (Raman) |
| C-H OOP (meta-subst.) | 680 - 725, 750 - 810 | 680 - 725, 750 - 810 | Strong (IR) |
| C-I Stretch | 500 - 600 | 500 - 600 | Medium to Strong |
The flexibility of the 4-iodobutoxy chain allows for multiple conformational isomers (conformers). The relative populations of these conformers can be influenced by solvent polarity and temperature. olemiss.edu Subtle shifts in the vibrational frequencies of the C-O and C-C stretching modes of the butoxy chain in IR and Raman spectra, particularly at low temperatures, could provide insight into the preferred conformations in different environments. Intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, would also be reflected in the vibrational spectra, although these are expected to be minor for this non-polar compound.
Elucidation of Functional Group Presence and Changes During Reactions
X-ray Diffraction (XRD) for Solid-State Structural Determination
Assuming this compound can be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information.
XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously confirm the connectivity and the 1,3-substitution pattern on the benzene ring. Furthermore, it would reveal the exact conformation of the 4-iodobutoxy chain in the solid state, including the torsion angles around the C-O and C-C bonds. Studies on similar long-chain dialkoxybenzene derivatives have shown that the alkyl chains often adopt a planar, all-trans conformation to maximize packing efficiency. nih.gov
A hypothetical table of selected bond lengths and angles is provided below, based on standard values for similar structures.
| Parameter | Expected Value |
| C-I (aromatic) Bond Length | ~2.10 Å |
| C-I (aliphatic) Bond Length | ~2.14 Å |
| C-O (aryl) Bond Length | ~1.37 Å |
| C-O (alkyl) Bond Length | ~1.43 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-C (aliphatic) Bond Length | ~1.54 Å |
| C-O-C Bond Angle | ~118° |
| Benzene Ring Internal Angles | ~120° |
Crystal Structure Analysis and Molecular Conformation
Advanced Chromatographic Techniques with Specialized Detection
For the separation and quantification of this compound from reaction mixtures or for purity assessment, advanced chromatographic techniques would be essential.
Given its expected high boiling point and thermal stability, Gas Chromatography (GC) would be a suitable technique. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation from starting materials and byproducts. Mass Spectrometry (MS) would be the ideal detector, providing both molecular weight information (from the molecular ion peak) and structural details (from the fragmentation pattern). Characteristic fragments would include those corresponding to the loss of iodine, the butoxy chain, and the iodophenoxy moiety.
Alternatively, High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), could be employed. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be a typical starting point. Detection could be achieved using a UV detector, as the benzene ring would exhibit strong absorbance in the UV region. For more selective and sensitive detection, HPLC coupled with mass spectrometry (LC-MS) could be utilized, which is a powerful technique for the analysis of complex mixtures containing aromatic compounds. researchgate.net
A hypothetical table outlining potential chromatographic methods is presented below.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) |
| RP-HPLC-UV | C18 Silica | Acetonitrile/Water Gradient | UV-Vis Diode Array (254 nm) |
| RP-HPLC-MS | C18 Silica | Methanol/Water with Formic Acid | Mass Spectrometry (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. mdpi.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net For "this compound," GC-MS analysis would provide crucial information on its purity, and the identification of any related volatile impurities or degradation products.
The sample, upon injection into the GC, is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. scioninstruments.com Given the structure of "this compound," a non-polar or medium-polarity capillary column would likely be employed. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.
Following separation, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). nist.gov This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. nist.gov
Expected Fragmentation Pattern:
The mass spectrum of "this compound" (Molecular Weight: 417.98 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 418. The fragmentation pattern would likely involve the following key cleavages:
Loss of an iodine atom: A significant peak would be expected at m/z 291, corresponding to the loss of one of the iodine atoms ([M-I]⁺).
Cleavage of the butoxy chain: Fragmentation of the ether linkage could lead to ions corresponding to the iodophenoxy moiety and the iodobutyl chain. For instance, cleavage at the C-O bond of the ether could generate a fragment at m/z 219 ([C₆H₄IO]⁺) and a fragment related to the iodobutyl cation.
Fragmentation of the alkyl chain: The butyl portion of the molecule would likely undergo further fragmentation, leading to a series of smaller ions separated by 14 mass units (corresponding to CH₂ groups).
Iodobenzene (B50100) fragment: A peak at m/z 204 corresponding to an iodobenzene fragment ([C₆H₅I]⁺) might also be observed.
While no direct experimental GC-MS data for "this compound" is publicly available, the analysis of related compounds such as 1-Iodo-3-(trifluoromethyl)benzene provides insights into the expected fragmentation, showing a strong molecular ion peak and characteristic fragmentation patterns. mdpi.com
Illustrative GC-MS Data Table:
| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) |
| Hypothetical | This compound | 418 (M⁺), 291, 219, 204, 127 |
This table is for illustrative purposes, as specific experimental data for the target compound is not available in the public domain.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Complex Mixtures
For the analysis of "this compound" in complex matrices, especially when dealing with non-volatile impurities or reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. acs.org
A common approach for aromatic compounds like "this compound" would be reversed-phase HPLC. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Advanced Detection Systems:
Pairing HPLC with advanced detectors enhances the specificity and sensitivity of the analysis.
Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, can acquire the UV-Vis spectrum of the analyte as it elutes from the column. This is particularly useful for aromatic compounds which typically exhibit strong UV absorbance. The UV spectrum can aid in peak identification and purity assessment. For "this compound," the aromatic ring would be the primary chromophore, and the λmax (wavelength of maximum absorbance) would be a key characteristic.
Mass Spectrometry (MS): Interfacing HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and structural information. It allows for the determination of the molecular weight of the eluting compounds and their fragmentation patterns, enabling unambiguous identification even in complex mixtures. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for identifying trace-level components.
Illustrative HPLC Method Parameters and Expected Results:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (e.g., 254 nm) and/or MS |
| Expected Retention Time | Dependent on exact mobile phase composition, but expected to be well-retained due to its hydrophobicity. |
| Expected UV λmax | In the range of 220-280 nm, characteristic of substituted benzenes. |
This table presents a typical starting point for method development and is for illustrative purposes.
The development of a robust HPLC method is crucial for quality control during the synthesis of "this compound" and for studying its behavior in various chemical or biological systems.
Computational and Theoretical Investigations of 1 Iodo 3 4 Iodobutoxy Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of 1-Iodo-3-(4-iodobutoxy)benzene. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its behavior at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. DFT studies on substituted iodobenzenes and aromatic ethers provide a framework for understanding the reactivity and stability of this compound.
DFT calculations can be used to determine key properties that govern the molecule's reactivity. For instance, the calculation of bond dissociation energies can predict the relative likelihood of cleavage at different points in the molecule, such as the C-I bonds versus the C-O ether bond. Studies on similar dihalogen-substituted benzenes have shown that such calculations can yield reliable thermochemical data, including enthalpies of formation kpfu.ru. The presence of electron-withdrawing iodine atoms on the benzene (B151609) ring and at the terminus of the butoxy chain significantly influences the electron distribution and, consequently, the reactivity at various sites. In related systems, such as the oxidative addition of 4-substituted iodobenzenes to a palladium complex, DFT calculations revealed a linear correlation between the reaction's free energy and the electronic nature of the substituents researchgate.net.
To illustrate the type of data obtained from DFT calculations, the following table presents exemplary parameters for this compound, based on typical values for related aromatic iodine and ether compounds.
| Calculated Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |
| C(aryl)-I Bond Dissociation Energy | ~68 kcal/mol | Energy required to break the bond between the benzene ring and iodine. |
| C(alkyl)-I Bond Dissociation Energy | ~53 kcal/mol | Energy required to break the bond between the butyl chain and iodine. |
Note: The values in this table are illustrative and represent typical ranges for similar compounds. Specific experimental or high-level computational data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the iodinated benzene ring, which is the more electron-rich part of the molecule due to the lone pairs of the ether oxygen and the iodine atom. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the C-I bonds, making these sites susceptible to nucleophilic attack. An analysis of the electron density distribution would reveal the most electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic centers. For example, the oxygen atom of the ether linkage would be a site of high electron density, while the carbon atoms attached to the iodine atoms would be relatively electron-deficient.
The following table provides an illustrative breakdown of the contributions of different molecular fragments to the frontier orbitals of this compound.
| Molecular Fragment | Illustrative Contribution to HOMO (%) | Illustrative Contribution to LUMO (%) |
|---|---|---|
| Iodophenyl Group | 75% | 45% |
| Ether Linkage (-O-) | 15% | 5% |
| Butoxy Chain (-C4H8-) | 5% | 20% |
| Terminal Iodine (-I) | 5% | 30% |
Note: The percentages in this table are for illustrative purposes to demonstrate the expected localization of frontier orbitals based on the principles of electronic structure.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Reaction Pathway and Transition State Analysis
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for the elucidation of reaction mechanisms and the prediction of product distributions.
For this compound, several reaction pathways could be investigated computationally. For example, the mechanism of a nucleophilic substitution at either the aryl or alkyl carbon bearing an iodine atom could be explored. DFT calculations can be employed to model the reactants, transition states, and products for competing pathways, such as SN1, SN2, or SNAr mechanisms.
A relevant area of investigation would be the cleavage of the ether bond. A DFT study on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides showed that the reaction proceeds through a concerted one-step mechanism involving a proton transfer from the halide to the ether oxygen, followed by the cleavage of the C-O bond unirioja.es. A similar mechanism could be postulated for the acid-catalyzed cleavage of the ether linkage in this compound. The calculated energy barriers for such a reaction would provide insight into the conditions required for this transformation to occur.
The table below presents hypothetical energy barriers for a postulated acid-catalyzed ether cleavage reaction of this compound.
| Reaction Step | Postulated Mechanism | Illustrative Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of Ether Oxygen | Acid Catalysis | Low barrier, reversible |
| C(aryl)-O Bond Cleavage | SNAr-like | 35-40 |
| C(alkyl)-O Bond Cleavage | SN2-like | 25-30 |
Note: The values in this table are hypothetical and based on analogies with ether cleavage reactions. They serve to illustrate the type of results obtained from reaction pathway analysis.
Computational analysis can predict the regioselectivity of reactions involving this compound. For example, in a reaction with a nucleophile, calculations of the partial charges on the carbon atoms and the energies of the transition states for attack at different sites can determine whether the reaction will preferentially occur at the iodinated aromatic ring or the iodinated alkyl chain. The relative bond dissociation energies of the C(aryl)-I and C(alkyl)-I bonds also provide a strong indication of which iodine atom is more likely to be substituted in radical reactions.
Stereoselectivity can also be addressed, for instance, if a reaction creates a new chiral center. By calculating the energies of the diastereomeric transition states, the preferred stereochemical outcome can be predicted.
Computational Elucidation of Reaction Mechanisms and Energy Barriers
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static molecules or single reaction events, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment.
For this compound, MD simulations could be used to explore the conformational landscape of the flexible butoxy chain. These simulations would reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. This is particularly relevant for understanding how the molecule might bind to a surface or a biological receptor.
MD simulations are also employed to study the bulk properties of materials. For example, simulations of this compound in a solvent would provide information on its solvation structure and transport properties. In the context of materials science, MD simulations of systems containing similar bifunctional aromatic molecules have been used to predict thermomechanical properties like the glass transition temperature and Young's modulus nih.govmdpi.com. Such simulations on this compound could offer insights into its potential use as a monomer or an additive in polymer systems. The simulations would track the trajectories of all atoms over time, allowing for the calculation of properties such as radial distribution functions, diffusion coefficients, and cohesive energy density.
Conformational Flexibility and Dynamic Behavior
The structure of this compound is characterized by several rotatable single bonds, which gives rise to a multitude of possible three-dimensional arrangements, or conformations. The most significant contributions to its conformational flexibility stem from the rotations around the C-O and C-C bonds of the butoxy chain.
τ1 (C(ar)-O-C1-C2): Rotation around the bond connecting the benzene ring to the butoxy chain.
τ2 (O-C1-C2-C3): Rotation around the first C-C bond of the butoxy chain.
τ3 (C1-C2-C3-C4): Rotation around the central C-C bond of the butoxy chain.
τ4 (C2-C3-C4-I): Rotation around the C-C bond adjacent to the terminal iodine atom.
The relative energies of these conformers are influenced by a combination of steric hindrance and electrostatic interactions. For instance, gauche interactions between adjacent methylene (B1212753) groups in the butoxy chain will be less stable than anti-periplanar arrangements. Molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT), are typically employed to map the potential energy surface of such molecules and identify the low-energy (and therefore most populated) conformers.
A hypothetical conformational analysis would likely reveal that extended, zig-zag conformations of the butoxy chain are energetically favored to minimize steric clashes. However, a variety of folded conformers would also exist in equilibrium, and the dynamic interchange between these states would be rapid at room temperature. The presence of the bulky iodine atoms at both ends of the molecule would also significantly influence the conformational preferences, potentially leading to specific folded structures to minimize repulsive interactions or maximize stabilizing dispersion forces.
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Dihedral Angle (τ4) | Predicted Relative Energy (kcal/mol) |
| 1 (Extended) | ~180° (anti) | ~180° (anti) | ~180° (anti) | ~180° (anti) | 0.00 |
| 2 (Gauche-1) | ~180° (anti) | ~60° (gauche) | ~180° (anti) | ~180° (anti) | 0.95 |
| 3 (Gauche-2) | ~180° (anti) | ~180° (anti) | ~60° (gauche) | ~180° (anti) | 1.10 |
| 4 (Folded) | ~90° | ~60° (gauche) | ~60° (gauche) | ~180° (anti) | 2.50 |
Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
The dynamic behavior of this compound in solution would be characterized by rapid transitions between these various conformations. Molecular dynamics simulations could provide a detailed picture of this behavior, revealing the timescales of conformational changes and the influence of the solvent on the conformational equilibrium.
Interaction with Solvents and Other Chemical Species
The interaction of this compound with its environment is dictated by its molecular structure, which features both polar and non-polar regions. The iodobenzene (B50100) moiety is largely non-polar, though the carbon-iodine bond has some polar character and can participate in halogen bonding. The ether linkage introduces a polar site capable of acting as a hydrogen bond acceptor. The iodobutoxy chain is predominantly non-polar.
Computational models, such as those based on the Polarizable Continuum Model (PCM) or explicit solvent simulations, can predict the solvation energies and preferred interaction modes in different solvents.
In non-polar solvents (e.g., hexane, toluene): The molecule would be well-solvated primarily through van der Waals interactions. The conformational equilibrium would likely favor more extended structures.
In polar aprotic solvents (e.g., acetone (B3395972), dimethylformamide): Dipole-dipole interactions between the solvent and the ether linkage would become significant. The solvent may also interact with the polar C-I bonds.
In polar protic solvents (e.g., water, ethanol): The ether oxygen would act as a hydrogen bond acceptor, leading to strong localized interactions with solvent molecules. This could influence the conformational preferences of the butoxy chain.
Beyond simple solvation, computational methods can also model the interaction of this compound with other chemical species, such as metal catalysts or reactants. For instance, the iodine atoms are potential sites for oxidative addition in transition metal-catalyzed cross-coupling reactions. The ether oxygen can act as a Lewis base, coordinating to metal centers. Theoretical calculations can help to elucidate the mechanisms of such reactions by modeling the structures and energies of transition states and intermediates.
Table 2: Predicted Dominant Intermolecular Interactions of this compound with Different Solvents
| Solvent | Solvent Type | Primary Interaction Type(s) | Predicted Effect on Conformation |
| Hexane | Non-polar | Van der Waals (dispersion) forces | Favors extended conformations |
| Toluene | Non-polar aromatic | Van der Waals, π-stacking with the benzene ring | May favor specific folded conformations due to π-π interactions |
| Acetone | Polar aprotic | Dipole-dipole with the ether and C-I bonds | Solvation of polar regions, minor impact on overall conformation |
| Ethanol | Polar protic | Hydrogen bonding at the ether oxygen, dipole-dipole interactions | May stabilize conformations where the ether oxygen is more accessible |
Note: This table provides a qualitative prediction of interactions. Quantitative data would require specific computational simulations.
Structure-Reactivity Relationship Predictions
Computational chemistry provides powerful tools for predicting the reactivity of a molecule by analyzing its electronic structure. For this compound, key aspects of its reactivity can be inferred from calculated properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.
The primary reactive sites on the molecule are the two carbon-iodine bonds. The iodine atoms are good leaving groups in nucleophilic substitution and are reactive centers for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). The reactivity of the two C-I bonds may differ slightly due to their electronic environment. The aryl iodide is generally more reactive in oxidative addition reactions with transition metals compared to the alkyl iodide.
The benzene ring itself is susceptible to electrophilic aromatic substitution. The alkoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the butoxy substituent (positions 2, 4, and 6). However, the presence of the iodine atom at the meta position will have a deactivating effect.
The ether oxygen, with its lone pairs of electrons, is a nucleophilic and basic site. It can be protonated under acidic conditions or act as a ligand for metal ions.
Quantitative Structure-Activity Relationship (QSAR) models, while not available for this specific compound, are a class of computational tools that correlate structural features with chemical reactivity or biological activity. For a molecule like this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters could be calculated and used to predict its behavior in different chemical or biological systems.
Table 3: Predicted Reactivity of Different Sites in this compound
| Molecular Site | Predicted Type of Reactivity | Potential Reactions | Influencing Factors |
| Aryl C-I Bond | Electrophilic carbon | Nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), Grignard formation | Aromatic ring system, generally more reactive in oxidative addition |
| Alkyl C-I Bond | Electrophilic carbon | Nucleophilic substitution (SN2), radical reactions | Less reactive than the aryl iodide in many cross-coupling reactions |
| Benzene Ring | Nucleophilic | Electrophilic aromatic substitution (at positions 2, 4, 6) | Activating effect of the alkoxy group, deactivating effect of the iodo substituent |
| Ether Oxygen | Nucleophilic, Basic | Protonation, coordination to Lewis acids/metal ions | Lone pair availability |
Note: The predictions in this table are based on general principles of organic reactivity and would be further refined by specific computational calculations.
Applications in Advanced Chemical Research
Precursor for Complex Organic Molecular Architectures
The bifunctional nature of 1-Iodo-3-(4-iodobutoxy)benzene, with its aryl and alkyl iodide moieties, positions it as a highly useful precursor for the synthesis of complex organic molecules. The differential reactivity of the aryl C-I and alkyl C-I bonds allows for controlled, stepwise modifications, enabling the construction of sophisticated molecular frameworks.
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are powerful tools for generating molecular diversity. chemicalprobes.org The structure of this compound is well-suited for such reactions. For instance, the aryl iodide can participate in palladium-catalyzed MCRs. An isocyanide can insert into the carbon-iodine bond, followed by trapping with a nucleophile, to rapidly build complex amide structures. mdpi.com
| Reactant Type | Potential Reaction | Resulting Structure |
| Isocyanide & Nucleophile | Palladium-catalyzed isocyanide insertion/trapping | Complex amide derivatives |
| Alkene & Carbon Monoxide | Carbonylative cross-coupling | Aryl keto-esters or amides |
| Organoboron Reagent & Alkyne | Suzuki-Miyaura/Sonogashira coupling cascade | Highly substituted aromatic systems |
Scaffold for the Synthesis of Macrocycles and Polycyclic Systems
Macrocycles are of significant interest in medicinal chemistry and materials science. google.comnist.gov The distinct iodine functionalities in this compound make it an ideal scaffold for macrocyclization. A common strategy involves a two-step process. First, the more reactive alkyl iodide can undergo a nucleophilic substitution to introduce a second reactive group. Subsequently, an intramolecular reaction, such as a Sonogashira or Suzuki coupling involving the aryl iodide, can close the ring to form a macrocycle. bldpharm.com The flexible butoxy linker can accommodate a range of ring sizes.
Furthermore, this compound can be used to construct polycyclic systems. For example, an initial intermolecular reaction at the alkyl iodide followed by an intramolecular reaction at the aryl iodide (or vice-versa) can lead to the formation of fused or bridged ring systems, which are common motifs in natural products. wiley-vch.de
Intermediate in the Development of Diverse Chemical Libraries
The creation of diverse chemical libraries is fundamental to drug discovery and materials science. nih.gov this compound can serve as a central scaffold for building such libraries. By exploiting the differential reactivity of the two C-I bonds, a library of compounds can be generated through parallel synthesis. For example, a set of diverse building blocks can be introduced at the alkyl iodide position via nucleophilic substitution, followed by the introduction of another set of diverse fragments at the aryl iodide position using palladium-catalyzed cross-coupling reactions. This approach allows for the rapid generation of a large number of structurally distinct molecules from a single starting material.
Development of Chemical Probes for Biological and Material Systems (non-clinical)
Chemical probes are essential tools for studying biological processes and material properties. chemicalprobes.org The structure of this compound provides a versatile platform for the design and synthesis of such probes.
Linker in Bifunctional Molecular Probes
Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), consist of two different binding moieties connected by a linker. google.comgoogle.com this compound is an ideal candidate for the linker component. The two iodine atoms can be sequentially functionalized with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, for example. The butoxy chain provides the necessary flexibility and length for the two ligands to bind to their respective proteins simultaneously.
| Probe Component | Attachment Site | Potential Reaction |
| Target-binding moiety | Aryl iodide | Cross-coupling (e.g., Suzuki, Sonogashira) |
| Functional moiety (e.g., E3 ligase ligand) | Alkyl iodide | Nucleophilic substitution |
Precursor for Fluorescent or Spin-Labeled Compounds
The introduction of fluorescent dyes or spin labels is crucial for imaging and spectroscopic studies. This compound can be readily converted into fluorescent or spin-labeled probes. A fluorescent dye, for instance, can be attached to the aromatic ring via a Sonogashira or Suzuki coupling reaction with a fluorescent alkyne or boronic acid derivative. nih.gov The alkyl iodide at the other end of the molecule can then be used to attach the probe to a specific target molecule or to introduce other functionalities. Similarly, a spin-label, such as a nitroxide radical, can be introduced via nucleophilic substitution at the alkyl iodide position.
Role in Materials Science and Functional Polymers
The unique architecture of this compound, combining a rigid aromatic core with a flexible aliphatic chain, both terminated with reactive iodine atoms, positions it as a valuable building block in materials science.
Monomer in the Synthesis of Iodinated Polymers for Specific Properties
This compound can serve as a monomer in the synthesis of novel iodinated polymers. The presence of two iodine atoms allows it to participate in various polymerization reactions. For instance, the aryl iodide can undergo cross-coupling reactions, such as Suzuki or Sonogashira coupling, with appropriate difunctionalized comonomers to form the polymer backbone. The alkyl iodide provides a secondary point for polymerization or for post-polymerization modification.
The incorporation of iodine atoms into the polymer structure can impart specific properties. For example, iodinated polymers often exhibit high refractive indices, making them potentially useful in optical applications. Furthermore, the high atomic number of iodine enhances X-ray absorption, a property that can be exploited in the development of radiopaque materials for medical devices. Research on other iodinated polymers, such as those derived from iodinated benzoic acids, has demonstrated their efficacy as biodegradable and biocompatible radiopaque materials. While specific data for polymers derived from this compound is not extensively documented in public literature, the principles of using di-iodinated monomers are well-established for creating functional polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Reactive Site Utilized | Potential Comonomer | Resulting Polymer Type |
| Suzuki Coupling | Aryl iodide | Aromatic diboronic acid | Poly(arylene ether) |
| Sonogashira Coupling | Aryl iodide | Di-alkyne | Poly(arylene ethynylene) |
| Polyetherification | Alkyl iodide | Aromatic diol | Polyether |
Modification of Surfaces and Interfaces via "Click" Chemistry and Related Methods
While the iodo groups on this compound are not direct participants in the most common "click" reactions (like copper-catalyzed azide-alkyne cycloaddition), they serve as excellent precursors for introducing functional groups that are. The alkyl iodide can be readily converted to an azide (B81097) via nucleophilic substitution with sodium azide. This transformation would install a "click-ready" handle onto the molecule.
If this mono-azidated version of the molecule is then attached to a surface, the remaining aryl iodide could be further functionalized. Alternatively, if the molecule is first attached to a surface via the aryl iodide (for example, through a palladium-catalyzed coupling to a surface-bound boronic acid), the terminal alkyl iodide can then be converted to an azide. This azide-functionalized surface could then be used to "click" on any alkyne-containing molecule, allowing for the precise construction of complex surface architectures. This strategy is a cornerstone of modern materials science for creating surfaces with tailored properties. researchgate.net The versatility of click chemistry allows for the attachment of a wide range of molecules, including biomolecules, dyes, and other polymers, to the modified surface. mdpi.com
Component in Self-Assembling Molecular Systems
The amphiphilic nature of molecules derived from this compound suggests their potential role in the formation of self-assembling molecular systems. The molecule possesses a rigid, aromatic head (the iodobenzene (B50100) group) and a flexible, more hydrophobic tail (the iodobutoxy chain). This structure is conducive to forming organized aggregates in solution or at interfaces, such as micelles or vesicles.
Furthermore, the iodo groups can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined supramolecular structures. mdpi.com The aryl iodide is particularly capable of forming strong halogen bonds. By designing complementary molecules, it is conceivable to create complex, ordered two- or three-dimensional networks. The study of self-assembly of halogenated molecules on surfaces has shown that the number and position of halogen atoms significantly influence the resulting nanostructures. mdpi.commdpi.com While specific studies on the self-assembly of this compound are not prominent, the fundamental principles of molecular self-assembly provide a strong basis for its potential in this area. d-nb.info
Applications in Radiochemical Synthesis and Radiotracer Chemistry Precursors
The presence of iodine atoms makes this compound a prime candidate for use as a precursor in the synthesis of radiolabeled compounds for medical imaging and therapy.
Precursor for the Introduction of Radioiodine Isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)
Aryl iodides are common precursors for the introduction of radioiodine isotopes into molecules for applications in nuclear medicine. The carbon-iodine bond on the benzene (B151609) ring of this compound can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). These isotopes have a range of half-lives and decay properties that make them suitable for different applications, from diagnostic imaging (SPECT with ¹²³I, PET with ¹²⁴I) to radiotherapy (with ¹³¹I) and in vitro assays (with ¹²⁵I). mdpi.com
The general strategy involves a nucleophilic radioiodination reaction where the non-radioactive iodide is replaced by a radioactive iodide. This method is widely used for the synthesis of various radiopharmaceuticals. mdpi.com The resulting radiolabeled this compound could then be used as a radiolabeling agent itself, for example, by attaching it to a biomolecule that targets a specific tissue or cell type.
Table 2: Medically Relevant Radioisotopes of Iodine
| Isotope | Half-life | Decay Mode | Primary Emission Energy | Main Application |
| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (23%) | Positron (β+), Gamma | PET Imaging, Dosimetry |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (35 keV) | Radioimmunoassays, Brachytherapy |
| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus | Beta (β-), Gamma (364 keV) | Therapy, SPECT Imaging |
Strategies for Rapid and Efficient Radiochemical Labeling
For a precursor to be useful in radiochemistry, the labeling reaction must be rapid and efficient to maximize the radiochemical yield and minimize the loss of activity due to decay, especially for short-lived isotopes like ¹²³I. The most common method for radioiodination of non-activated aryl iodides is through a copper-catalyzed halogen exchange reaction.
This typically involves heating the precursor molecule with the desired radioiodide (e.g., Na[¹²³I]) in the presence of a copper(I) salt. The conditions for such reactions are continuously being optimized to improve yields and reduce reaction times. Another approach is the use of organometallic precursors, such as organostannanes or organoboranes, which can be prepared from the aryl iodide of this compound. These precursors often undergo more rapid and higher-yielding radioiodination under milder conditions. For instance, an iododestannylation reaction, where a trialkyltin group is replaced by radioiodine, is a very efficient labeling method. mdpi.com
The choice of strategy would depend on the specific application and the desired properties of the final radiolabeled product. The dual functionality of this compound offers the intriguing possibility of first conjugating the molecule to a targeting vector via its alkyl iodide terminus and then performing the radioiodination on the aryl iodide in the final step of the synthesis.
Catalyst or Ligand Component in Metal-Mediated Transformations
The unique structural characteristics of this compound, featuring two distinct iodine atoms—one attached to an aromatic ring and the other to an aliphatic chain—and an ether linkage, present intriguing possibilities for its application in advanced chemical research, particularly in the realm of metal-mediated transformations. While direct catalytic applications of this specific compound are not extensively documented in publicly available research, its potential can be inferred from the well-established roles of similar functional groups in catalysis. The presence of both a soft iodoarene and a more reactive iodoalkane moiety, separated by a flexible butoxy ether chain, allows for its potential use as a bifunctional ligand or a precursor to complex catalytic structures.
Design of Novel Catalysts Utilizing Iodine-Containing Ligands
The design of novel catalysts often hinges on the ability of a ligand to coordinate with a metal center and influence its electronic and steric properties, thereby controlling the catalytic activity and selectivity. The iodine atoms in this compound can act as coordination sites or as reactive centers for further functionalization to create more complex ligand architectures.
The aryl iodide group can participate in various metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, either as a substrate or, more relevant to catalyst design, as a coordinating group that can be incorporated into a larger ligand framework. Research has shown that iodoarenes can act as effective electrocatalysts for C–H/E–H coupling reactions. For instance, 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been demonstrated to be an efficient electrocatalyst, where the cooperative interaction between the two iodine atoms stabilizes a key radical intermediate, lowering the operating potential and improving reaction efficiency. nih.gov This principle of iodine-iodine cooperation could be conceptually applied to the design of catalysts where the two iodine atoms of this compound, despite being separated by a flexible chain, might engage in through-space interactions or sequential reactivity.
The ether oxygen atom in the butoxy chain introduces an additional potential coordination site. Ether linkages are known to coordinate with a variety of metal centers and can play a crucial role in stabilizing catalytic species or influencing the regioselectivity of a reaction. For example, in gold(I)-catalyzed hydroarylation reactions of aryl (3-iodoprop-2-yn-1-yl) ethers, the ether oxygen is a key part of the substrate structure that leads to the formation of 3-iodo-2H-chromene derivatives. beilstein-journals.org
The combination of iodo- and ether functionalities in a single molecule offers the potential for creating bidentate or even tridentate ligands after suitable modification. The differential reactivity of the aryl iodide versus the alkyl iodide could be exploited to selectively functionalize one end of the molecule, for instance, by converting the more reactive 1-iodobutane (B1219991) moiety into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) group, which are all prominent ligand classes in homogeneous catalysis. The remaining iodoarene could then serve as an anchor point for immobilization or as a secondary reactive site.
A hypothetical design for a novel catalyst could involve the selective conversion of the primary iodide to a phosphine group, yielding a ligand of the type Ph(O(CH₂)₄PR₂)I. This ligand could then coordinate to a metal center, such as palladium or rhodium, through the soft phosphine donor. The pendant iodoaryl group could then either remain as a reactive handle for further chemistry or participate in the catalytic cycle itself, for instance, through oxidative addition.
Table 1: Potential Ligand Designs Derived from this compound and Their Hypothetical Catalytic Applications
| Ligand Structure | Potential Metal Partner | Potential Catalytic Application | Rationale |
| 3-Iodophenyl-4-(diphenylphosphino)butyl ether | Pd(II), Pt(II), Rh(I) | Cross-coupling reactions (e.g., Suzuki, Heck) | The phosphine group acts as a strong coordinating ligand, while the iodoaryl group can participate in oxidative addition. |
| 1-(4-(1H-Imidazol-1-yl)butoxy)-3-iodobenzene | Cu(I), Pd(II), Ru(II) | C-H activation, oxidation reactions | The imidazole (B134444) moiety can form a stable N-heterocyclic carbene (NHC) ligand upon metallation. |
| 2-(4-(3-Iodophenoxy)butyl)isoindoline-1,3-dione | Pd(II), Ni(II) | Amination reactions | The phthalimide (B116566) group can be a precursor to a primary amine ligand after deprotection. |
Role in Supported Catalytic Systems
The bifunctional nature of this compound makes it a particularly interesting candidate for the development of supported or immobilized catalysts. Immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. nih.govmdpi.com
The two iodine atoms of this compound offer two potential anchor points for covalent attachment to a solid support, such as silica, alumina, or a polymer resin. The differential reactivity of the aryl and alkyl iodides could allow for a stepwise approach to immobilization. For example, the more reactive primary iodide could be used to attach the molecule to a nucleophilic support, leaving the iodoaryl group available for further reaction, such as the introduction of a catalytically active metal center via a cross-coupling reaction.
A significant area where iodo-functionalized molecules have shown great promise is in the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline porous materials constructed from metal nodes and organic linkers, and they can be designed to have catalytic activity. Iodo-functionalized linkers, such as 2-iodoterephthalic acid, have been successfully incorporated into MOFs to create supported iodine catalysts for oxidation reactions. rsc.org The iodine atoms within the MOF structure can be oxidized to higher valent states, creating active catalytic sites within the pores of the material.
Analogously, this compound could be envisioned as a component in the synthesis of novel MOFs. While the molecule itself is not a traditional dicarboxylic acid linker, it could be functionalized to become one. For instance, the iodine atoms could be converted to carboxylic acid groups through a sequence of reactions. Alternatively, the molecule could be incorporated as a "strut" or a functionalizing agent within a pre-existing MOF structure. The long, flexible butoxy chain could introduce a degree of flexibility into the MOF structure, which can sometimes be beneficial for catalytic activity.
Table 2: Potential Strategies for Incorporating this compound into Supported Catalytic Systems
| Support Material | Immobilization Strategy | Resulting Catalytic System | Potential Application |
| Silica (SiO₂) | Covalent attachment via reaction of the iodoalkane with surface silanol (B1196071) groups (after functionalization). | Silica-supported iodoarene catalyst. | Oxidation, Halogenation. |
| Polymer Resin | Grafting onto a polymer backbone via reaction of one of the iodine atoms. | Polymer-supported bifunctional catalyst. | Flow chemistry, continuous processing. |
| Metal-Organic Framework (MOF) | Use as a functionalized linker (after modification to include coordinating groups like carboxylates). | MOF with iodoalkoxy side chains. | Size-selective catalysis, gas separation. |
The ether linkage in this compound could also play a role in supported catalysis by providing an additional point of interaction with the support material or with reactants within the pores of a support. The design of such supported systems would aim to create a well-defined and stable catalytic environment that allows for efficient reaction and easy recovery of the catalyst.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of poly-iodinated compounds often involves multi-step procedures with harsh reagents. Future research will likely focus on developing more sustainable and efficient synthetic pathways to 1-Iodo-3-(4-iodobutoxy)benzene.
Key Research Objectives:
Green Solvents and Reagents: Investigation into the use of environmentally benign solvents like ethyl acetate (B1210297) or recyclable ionic liquids could significantly reduce the environmental impact of its synthesis. rsc.org The replacement of traditional oxidants with greener alternatives such as hydrogen peroxide or even aerobic oxidation systems is a key goal. nsf.gov
One-Pot Syntheses: Designing one-pot procedures, potentially starting from readily available precursors like 3-iodophenol (B1680319) and 1,4-diiodobutane (B107930) or by developing catalytic C-H activation and iodination strategies, would improve efficiency and reduce waste. rsc.orgnih.gov One-pot syntheses of related diaryliodonium salts have been successfully developed, suggesting similar strategies could be applied here. nih.gov
Catalytic Approaches: Exploring novel catalytic systems, including recyclable catalysts, for the synthesis of iodoarenes could offer more sustainable production methods. acs.org The development of methods that allow for the recycling of iodoarene byproducts is a significant area of interest in sustainable chemistry. rsc.org
| Parameter | Conventional Method (Illustrative) | Proposed Sustainable Route (Illustrative) |
| Starting Materials | 3-Iodophenol, 1,4-Diiodobutane | 3-Iodophenol, 1,4-Butanediol (B3395766) |
| Reagents | Strong base (e.g., NaH) | Mild base, Phase-transfer catalyst |
| Solvent | Anhydrous THF/DMF | Ethyl acetate / Ionic Liquid |
| Byproducts | Salt waste | Water |
| Atom Economy | Moderate | High |
Exploration of Unconventional Reactivity Profiles
The presence of two C-I bonds with different chemical environments (aromatic vs. aliphatic) allows for selective and potentially novel chemical transformations.
Potential Areas of Exploration:
Hypervalent Iodine Chemistry: The aryl iodide moiety can be oxidized to a hypervalent iodine species, which can then act as a powerful oxidizing agent or a group transfer reagent. nsf.govacs.org This could enable the development of new reactions where the compound acts as a recyclable, functionalized oxidant. nsf.gov
Orthogonal Reactivity: A significant research avenue is the development of conditions that allow for the selective reaction of one iodine atom over the other. This orthogonal reactivity would make this compound a valuable bifunctional building block for the synthesis of complex molecules.
Radical Reactions: The generation of aryl radicals from iodoarenes under photoirradiation presents an opportunity for developing novel C-C and C-heteroatom bond-forming reactions. acs.org
| Reaction Type | Aryl Iodide Moiety | Alkyl Iodide Moiety |
| Nucleophilic Substitution | Generally unreactive (SNAr requires activation) | Reactive |
| Cross-Coupling Reactions | Heck, Suzuki, Sonogashira, Buchwald-Hartwig, etc. | Negishi, Kumada (less common) |
| Grignard/Organolithium Formation | Readily forms organometallic reagents | Prone to elimination/Wurtz coupling |
| Hypervalent Iodine Formation | Can be oxidized to I(III) or I(V) species | Not applicable |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for automation, making it an ideal platform for exploring the chemistry of this compound. symeres.com
Future Research Focus:
Safe Handling of Reactive Intermediates: Flow reactors can enable the safe generation and immediate use of potentially unstable intermediates, such as organometallic species derived from the compound. acs.org
High-Throughput Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, residence time) to discover novel reactivity and optimize reaction yields.
Telescoped Synthesis: The integration of reaction, workup, and purification steps into a single continuous flow process can streamline the synthesis of derivatives of this compound. beilstein-journals.org This is particularly relevant for multi-step syntheses where this compound is an intermediate. researchgate.net
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the reactivity and properties of this compound, guiding experimental work.
Key Modeling Objectives:
Reactivity and Selectivity Prediction: DFT calculations can be used to model the transition states of various reactions, predicting which of the two C-I bonds would be more reactive under specific conditions and why. nih.govacs.org This can help in designing experiments for selective functionalization.
Mechanism Elucidation: Computational studies can elucidate the mechanisms of novel reactions involving this compound, for instance, in the context of hypervalent iodine chemistry or photocatalysis. acs.orgbeilstein-journals.org
Property Prediction: Machine learning models trained on quantum mechanical data could be developed to predict properties like nucleophilicity, electrophilicity, and even reaction outcomes for derivatives of this compound. cmu.edursc.org
Discovery of New Applications in Emerging Fields of Chemical Sciences
The bifunctional nature of this compound makes it a promising candidate for applications in medicinal chemistry and materials science.
Potential Applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-iodo-3-(4-iodobutoxy)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, reacting 3-iodophenol with 1,4-diiodobutane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound. Alternatively, Suzuki-Miyaura coupling using aryl boronic acids and iodobutoxy precursors in the presence of Pd(PPh₃)₄ may be employed . Optimize solvent polarity and temperature to minimize side reactions (e.g., elimination or over-alkylation).
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR : ¹H NMR should show signals for aromatic protons (δ 6.8–7.5 ppm), methoxy protons (δ ~3.8 ppm), and iodobutoxy chain protons (δ 1.5–3.5 ppm). ¹³C NMR will confirm iodine substitution via deshielding effects .
- Mass Spectrometry : High-resolution MS (ESI or EI) should exhibit molecular ion peaks matching C₁₀H₁₂I₂O (expected m/z ~426.89).
- Elemental Analysis : Confirm C, H, and I percentages within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Use fume hoods and closed systems to avoid inhalation/contact.
- Wear nitrile gloves, chemical-resistant goggles, and lab coats.
- Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent iodine loss or oxidation .
- Neutralize waste with sodium thiosulfate before disposal to reduce iodine toxicity .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The iodine substituents act as directing groups, enhancing electrophilic aromatic substitution (EAS) at specific positions. The electron-donating butoxy group increases electron density on the benzene ring, potentially slowing oxidative addition in Pd-catalyzed reactions. Use DFT calculations to map charge distribution and predict regioselectivity .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Stability Profile :
- Thermal Stability : Decomposes above 150°C, releasing iodine vapors (TGA/DSC data recommended).
- pH Sensitivity : Hydrolyzes in strong bases (pH >10) via cleavage of the ether bond. Monitor via HPLC for degradation products (e.g., 3-iodophenol) .
- Light Sensitivity : UV-Vis studies show rapid photodegradation; use light-protected storage .
Q. How can researchers resolve contradictory data in reaction yields reported for iodinated aryl ethers?
- Data Reconciliation :
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., di-iodinated species or elimination byproducts).
- Kinetic Studies : Compare rate constants under varying Pd catalyst loadings (e.g., Pd(OAc)₂ vs. PdCl₂). Contradictions may arise from ligand steric effects or solvent polarity .
Q. What role does this compound play in synthesizing functionalized polymers or dendrimers?
- Applications : The compound serves as a bifunctional monomer in step-growth polymerization. For example, coupling with diynes via Sonogashira reactions produces conjugated polymers with iodine termini for further functionalization. Adjust stoichiometry to control molecular weight (GPC analysis required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
